3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound classified under the chromen-4-one derivatives. It features a chromen-4-one core structure, characterized by a fused benzene and pyrone ring system, along with a diethylcarbamate moiety and a 2-methoxyphenyl group. This compound is notable for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it of significant interest in medicinal chemistry and organic synthesis .
The compound is cataloged in various chemical databases and has been the subject of research due to its diverse applications in chemistry, biology, and material science. It is available for purchase from chemical suppliers for research purposes.
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate falls under several classifications:
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:
The reaction conditions typically require control over temperature and pH to ensure optimal yields. Thin-layer chromatography (TLC) is often employed for monitoring reaction progress.
The molecular structure of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can be represented as follows:
The detailed structural representation can be derived from its InChI string or molecular modeling software for visualization.
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo several chemical reactions:
The mechanism of action for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with biological targets:
Data on melting point, boiling point, and specific heat capacity are often determined experimentally but are not universally reported in literature for this compound specifically .
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has several applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential across various scientific domains.
Chromen-4-one (4-oxo-4H-chromene) derivatives are oxygen-containing heterocyclic scaffolds where a benzopyran ring bears a ketone group at the C4 position. The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate (PubChem CID: 1034283) belongs to this class, with the molecular formula C₂₁H₂₁NO₅ [1]. Its structure features:
This architecture places it within the 7-O-functionalized chromenone subclass, where the C7 oxygen serves as the attachment point for the carbamate moiety. The 2-methoxyphenyl group at C3 introduces steric bulk and electronic effects, potentially influencing planarity and intermolecular interactions [1] . Structurally related compounds include:
Table 1: Structural Features of 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Feature | Description |
---|---|
Molecular Formula | C₂₁H₂₁NO₅ |
Core Structure | 4-Oxo-4H-chromen-7-yl (Chromenone) |
C3 Substituent | 2-Methoxyphenyl |
C7 Functionalization | Diethylcarbamate (-OC(O)N(CH₂CH₃)₂) |
PubChem CID | 1034283 |
Carbamate groups (-OC(O)NR₂) are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic properties and target engagement. In this compound, the diethylcarbamate moiety attached to the chromenone scaffold confers:
Recent studies highlight carbamates’ role in enhancing cytotoxicity. Pyrazole-based aurones functionalized with N,N-diethylcarbamate at C6 exhibited IC₅₀ values of 6.5–6.6 μM against gastric adenocarcinoma (AGS) cells—significantly lower than reference drugs oxaliplatin (IC₅₀ = 29.8 μM) and leucovorin (IC₅₀ = 30.8 μM) [7]. This underscores the pharmacophoric value of the diethylcarbamate group in anticancer scaffolds.
The 4-oxo-4H-chromen (chromenone) core is a privileged structure in drug discovery due to its diverse bioactivities. Derivatives exhibit:
Table 2: Biological Activities of Chromenone Derivatives with C7 Modifications
Compound | Activity | Key Findings |
---|---|---|
Silibinin-carbamate derivatives [5] | Anticancer (MCF-7 cells) | IC₅₀ = 2.08–6.84 μM; Hsp90 inhibition via docking |
Pyrazole-aurone carbamates [7] | Anticancer (AGS cells) | IC₅₀ = 6.5–6.6 μM; HER2 inhibition predicted |
Chromenone-hydrazinecarbothioamide [4] | Antiviral (SARS-CoV-2 protease) | Irreversible binding to His41/Cys145; NBO-confirmed H-bonding |
The compound exemplifies rational design leveraging carbamate functionalization to enhance chromenone bioactivity. Future work should prioritize synthesis validation and target deconvolution.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9